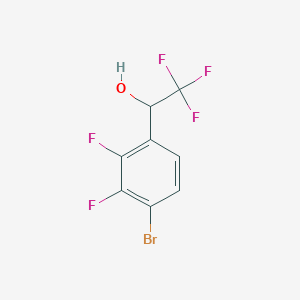
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H8F3N3. This compound is characterized by the presence of an azido group (-N3) attached to a trifluoroethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Reaction Mechanism: The nucleophilic substitution reaction occurs, where the azide ion (N3-) replaces the chloride ion (Cl-) in the 4-methylbenzyl chloride, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group (-NH2).
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., copper catalysts for cycloaddition reactions). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound is used in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Azido-2,2,2-trifluoroethyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.
4-Methylbenzyl azide: Lacks the trifluoroethyl group, leading to different electronic properties and reactivity.
1-Azido-2,2,2-trifluoroethane: Lacks the benzene ring, resulting in different applications and reactivity.
The presence of both the azido and trifluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and unique electronic properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C9H8F3N3 |
|---|---|
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
1-(1-azido-2,2,2-trifluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8F3N3/c1-6-2-4-7(5-3-6)8(14-15-13)9(10,11)12/h2-5,8H,1H3 |
InChI-Schlüssel |
LGHXIGTUGRJTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




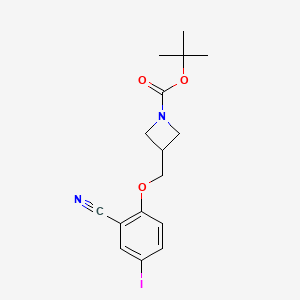
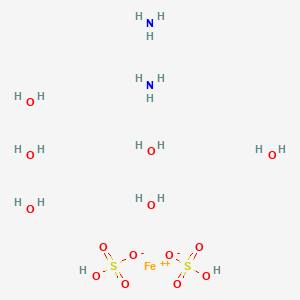
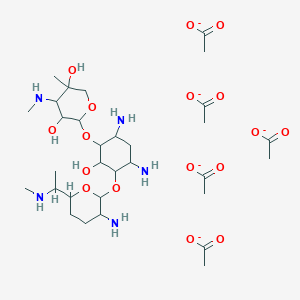

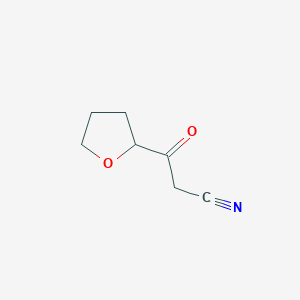

![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
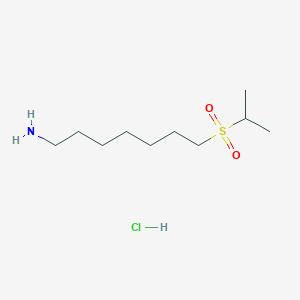
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
